

physical and chemical properties of dimethyl 4-chloropyridine-2,6-dicarboxylate.

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Compound of Interest

Compound Name: 4-Chloropyridine-2,6-dicarboxylic acid

Cat. No.: B1582276

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An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its rigid pyridine core, substituted with two ester functionalities and a reactive chlorine atom, offers multiple avenues for chemical modification. This unique structural arrangement makes it an intermediate of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.^[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug development and chemical research.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of any chemical research. Dimethyl 4-chloropyridine-2,6-dicarboxylate is a white to pale yellow solid under standard conditions. Its key identifiers and properties are summarized below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	dimethyl 4-chloropyridine-2,6-dicarboxylate[2]
CAS Number	5371-70-0[2][3]
Molecular Formula	C ₉ H ₈ ClNO ₄ [2][3]
Molecular Weight	229.62 g/mol [2][3]
InChI Key	NFXKYKHKNUFOKB-UHFFFAOYSA-N[2]
Canonical SMILES	COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl[2]
Synonyms	Dimethyl 4-chloro-2,6-pyridinedicarboxylate, 4-Chloropyridine-2,6-dicarboxylic acid dimethyl ester[2]

Table 2: Physical and Chemical Properties

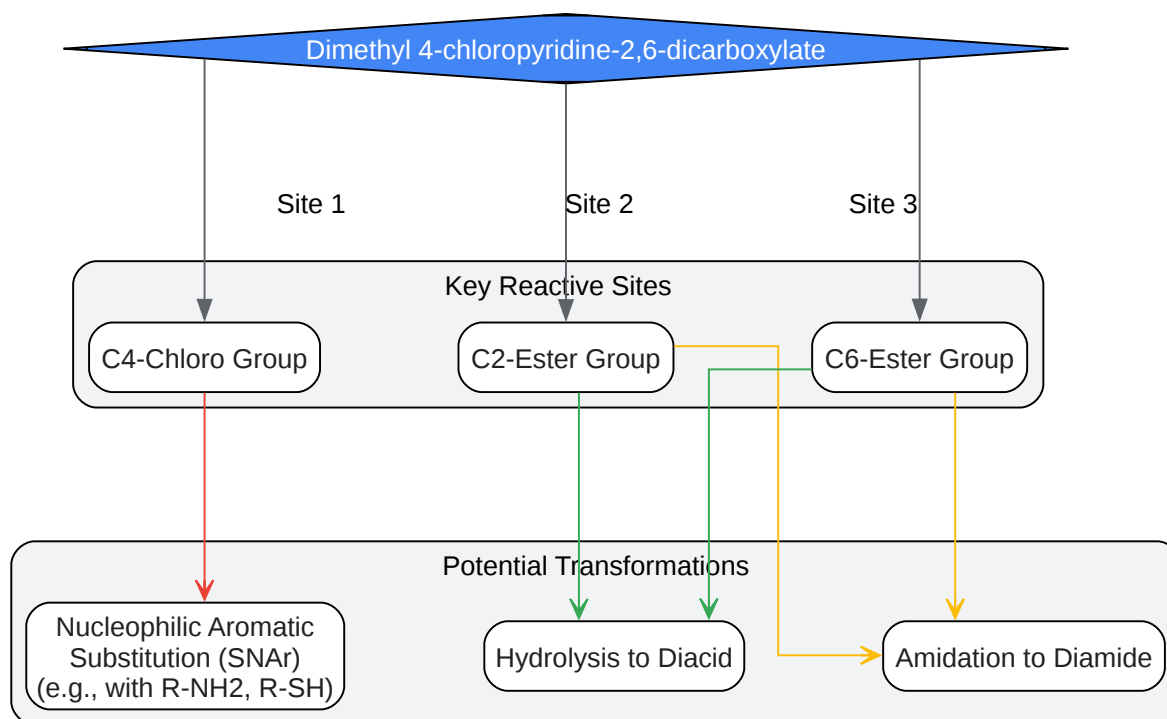
Property	Value	Source(s)
Appearance	Pale yellow or white solid	[4]
Melting Point	168 °C	[4]
Boiling Point	355 °C	[4]
Density	1.347 g/cm ³	[4]
Solubility	Slightly soluble in water	[5]
Storage Temperature	Room temperature, sealed in dry, dark place	[4]
Purity (Typical)	≥96-98%	[3]
Topological Polar Surface Area	65.49 Å ²	[3]
LogP	1.3082	[3]

Chemical Reactivity and Derivatization Potential

The synthetic utility of dimethyl 4-chloropyridine-2,6-dicarboxylate stems from its distinct reactive sites. The electron-withdrawing nature of the pyridine nitrogen and the two ester groups significantly influences the reactivity of the ring, particularly the C4 position.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the C4 position is activated towards S_NAr. This is the primary pathway for introducing a wide range of functional groups, including amines, thiols, and alkoxides, allowing for the creation of diverse molecular libraries. The reaction proceeds readily due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and ester groups.
- **Ester Group Manipulation:** The two methyl ester groups at the C2 and C6 positions can be hydrolyzed to the corresponding dicarboxylic acid or converted into amides, hydrazides, or other derivatives through standard ester chemistry. This allows for the attachment of side chains or the formation of polymers and macrocycles.
- **Pyridine Ring Modification:** While the ring is electron-deficient, modifications such as N-oxidation can be performed, further altering the electronic properties and reactivity of the molecule.

The following diagram illustrates the key reactive centers of the molecule.



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Caption: Key reactive sites on dimethyl 4-chloropyridine-2,6-dicarboxylate.

Synthesis Methodology

The synthesis of dimethyl 4-chloropyridine-2,6-dicarboxylate is often achieved from chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid). The process involves a chlorination and esterification sequence. The causality behind this choice is the conversion of the pyridone oxygen to a leaving group, which is then displaced by a chloride ion, followed by the conversion of the carboxylic acids to methyl esters for enhanced stability and solubility in organic solvents.

Experimental Protocol: Synthesis from Chelidamic Acid[9]

This protocol outlines a common lab-scale synthesis.

Step 1: Chlorination of Chelidamic Acid

- To a stirred solution of chelidamic acid (1 equivalent) in a suitable solvent like chloroform, slowly add phosphorus pentachloride (PCl_5 , ~4 equivalents) at 0 °C.
- After the addition is complete, bring the reaction mixture to reflux and maintain for several hours (e.g., 3 days, reaction progress can be monitored by TLC). The PCl_5 acts as both a chlorinating and dehydrating agent, converting the pyridone to the 4-chloro derivative and the carboxylic acids to acyl chlorides.
- Once the reaction is complete, cool the mixture to 0 °C.

Step 2: In-situ Esterification

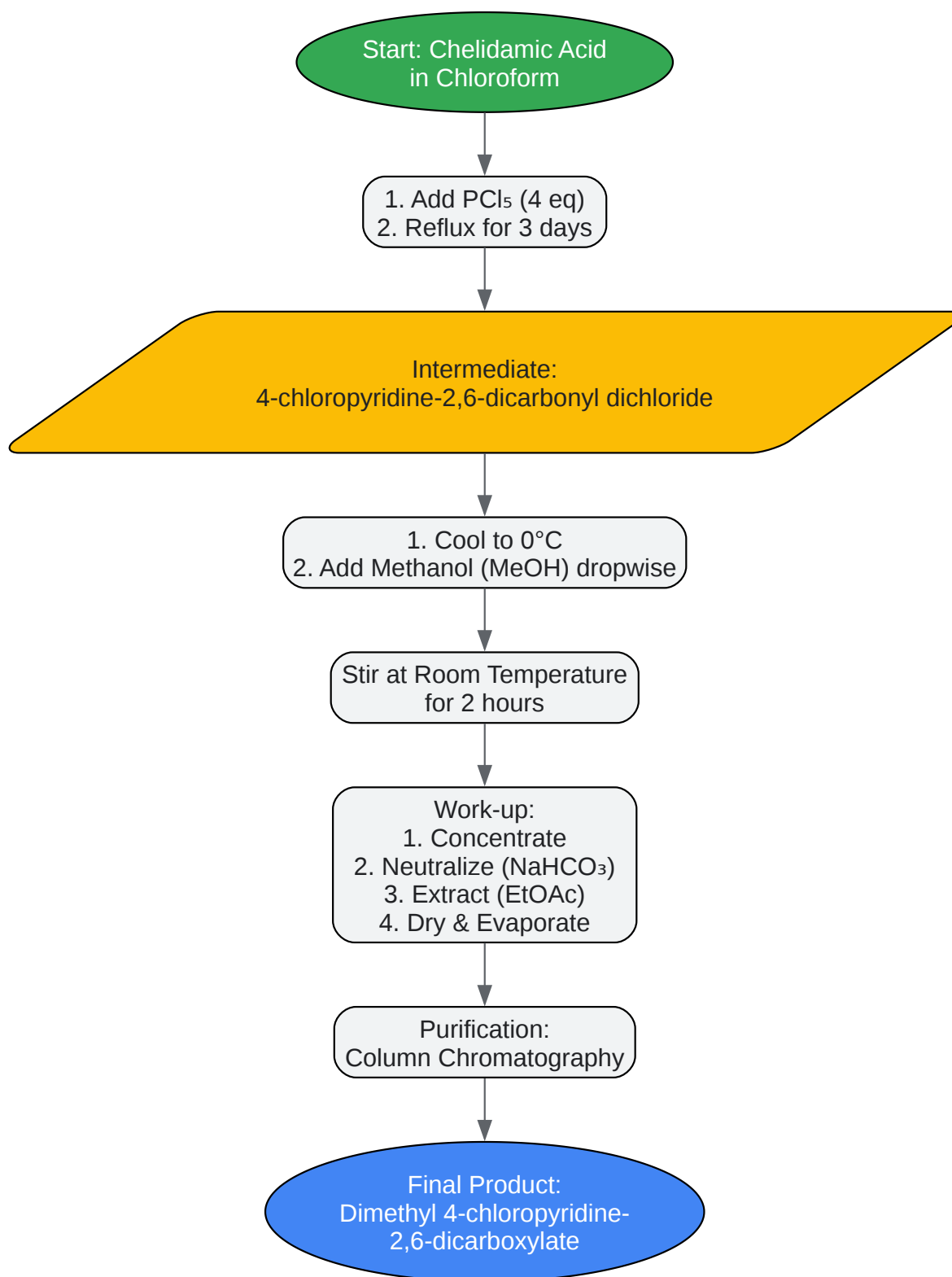
- Slowly and carefully add methanol dropwise to the cooled reaction mixture. The methanol will react exothermically with the excess PCl_5 and the newly formed acyl chlorides to produce the dimethyl ester. Continue adding methanol until gas evolution ceases.
- Allow the solution to stir at room temperature for an additional 2 hours to ensure complete esterification.

Step 3: Work-up and Purification

- Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
- Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the pH reaches ~7.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the resulting crude solid by column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to yield the final product as a white solid.[5]

The following diagram provides a visual workflow of the synthesis.



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Caption: Workflow for the synthesis of the title compound from chelidamic acid.

Applications in Drug Discovery and Materials Science

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.^{[6][1]} Its rigid pyridine scaffold is a common feature in many bioactive molecules, providing a defined three-dimensional orientation for appended functional groups to interact with biological targets.

- **Scaffold for Drug Candidates:** By replacing the chlorine atom and modifying the ester groups, medicinal chemists can rapidly generate a library of compounds for screening. The pyridine core is a well-established pharmacophore in drug design.
- **Building Block for Complex Ligands:** The dicarboxylate functionality is ideal for synthesizing pincer-type ligands for coordination chemistry or building blocks for metal-organic frameworks (MOFs).
- **Chemical Probes:** Derivatization with fluorescent tags or affinity labels via the C4 position can produce chemical probes for studying biological systems.^[7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. Dimethyl 4-chloropyridine-2,6-dicarboxylate is classified as a hazardous substance.

- **Hazards:** It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2] It may also be harmful if swallowed (H302).
- **Precautions:** Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.^[8] All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.^[8]
- **Storage:** The compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.^[4]

This self-validating protocol—starting with knowledge of the hazards, using appropriate engineering controls (fume hood) and PPE, and ensuring proper storage—mitigates the risks

associated with its use.

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